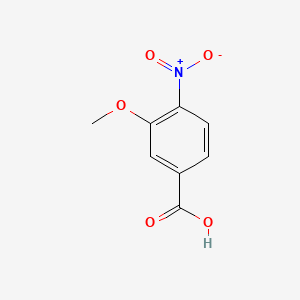

3-Methoxy-4-nitrobenzoic acid

Description

The exact mass of the compound 3-Methoxy-4-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148471. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWURRRRGLCVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198840 | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5081-36-7 | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5081-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitrobenzoic acid is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to potent aromatase inhibitors like vorozole (B144775). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in medicinal chemistry and drug development. A key focus is placed on the biochemical pathways influenced by its derivatives, offering insights for researchers in oncology and related fields.

Chemical and Physical Properties

3-Methoxy-4-nitrobenzoic acid, also known as 4-nitro-m-anisic acid, is a substituted benzoic acid derivative. Its core structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group, a methoxy (B1213986) group, and a nitro group at positions 1, 3, and 4, respectively.

Table 1: Physicochemical Properties of 3-Methoxy-4-nitrobenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | --INVALID-LINK-- |

| Molecular Weight | 197.14 g/mol | --INVALID-LINK-- |

| Appearance | White to cream or pale yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 233-235 °C | --INVALID-LINK-- |

| Boiling Point | 404.9 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Insoluble in water. | --INVALID-LINK-- |

| pKa | 3.55 (Predicted) | --INVALID-LINK-- |

| LogP | 1.86 | --INVALID-LINK-- |

| CAS Number | 5081-36-7 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for 3-Methoxy-4-nitrobenzoic Acid

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectra available. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available. | --INVALID-LINK-- |

| Infrared (IR) | Spectra available. | --INVALID-LINK-- |

| Mass Spectrometry | m/z Top Peak: 167 | --INVALID-LINK-- |

Synthesis and Reactivity

3-Methoxy-4-nitrobenzoic acid is primarily synthesized through the hydrolysis of its corresponding methyl ester or by the oxidation of 3-nitro-4-methoxybenzyl derivatives. Its reactivity is characterized by the functional groups present on the aromatic ring, allowing for a variety of chemical transformations.

Experimental Protocol: Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate.[1][2]

This method involves the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 3-methoxy-4-nitrobenzoate

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) (MeOH)

-

Distilled water

-

Saturated aqueous potassium bisulfate (KHSO₄) solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Beakers

-

pH paper or pH meter

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (e.g., 30 mL).

-

Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (e.g., 30 mL). Add the KOH solution to the stirred solution of the methyl ester.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours with continuous stirring.

-

Solvent Removal: After cooling to room temperature, remove the methanol by vacuum distillation using a rotary evaporator.

-

Dilution and Cooling: Dilute the residue with distilled water (e.g., 20 mL) and cool the mixture in an ice bath.

-

Acidification: Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4, while stirring. A precipitate of 3-Methoxy-4-nitrobenzoic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water and then with a non-polar solvent like hexane (B92381) to remove any organic impurities.

-

Drying: Dry the purified product under vacuum to obtain 3-Methoxy-4-nitrobenzoic acid.

Applications in Drug Development

3-Methoxy-4-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a key intermediate in the synthesis of vorozole, a third-generation non-steroidal aromatase inhibitor.[1][2] Aromatase inhibitors are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[3][4]

Role as a Precursor to Aromatase Inhibitors

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[3] By inhibiting this enzyme, the levels of estrogen are significantly reduced, thereby suppressing the growth of estrogen-dependent breast cancer cells. 3-Methoxy-4-nitrobenzoic acid provides the core chemical scaffold for the synthesis of vorozole and other potential aromatase inhibitors.[1]

Signaling Pathway of Aromatase Inhibition

The therapeutic effect of aromatase inhibitors, derived from intermediates like 3-Methoxy-4-nitrobenzoic acid, stems from their ability to induce estrogen deprivation. This leads to a cascade of events within hormone-sensitive cancer cells, ultimately resulting in cell cycle arrest and apoptosis.

The inhibition of aromatase blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[3] The subsequent reduction in estrogen levels prevents the activation of the estrogen receptor (ER) in cancer cells. This disruption of ER signaling leads to:

-

Cell Cycle Arrest: A decrease in the expression of key cell cycle regulators like cyclin D1 and c-myc, leading to an arrest in the G0/G1 phase of the cell cycle.[5]

-

Induction of Apoptosis: An upregulation of pro-apoptotic proteins such as p53 and p21, and an increase in the Bax/Bcl-2 ratio.[6][5] This shift in the balance of apoptotic regulators activates the caspase cascade (specifically caspase-9, -6, and -7), leading to programmed cell death.[6]

Safety and Handling

3-Methoxy-4-nitrobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methoxy-4-nitrobenzoic acid is a chemical of significant interest to the scientific and drug development community. Its well-defined chemical properties and versatile reactivity make it an essential intermediate in the synthesis of high-value pharmaceutical compounds. A thorough understanding of its characteristics and the biological pathways modulated by its derivatives is crucial for the continued development of targeted therapies, particularly in the field of oncology. This guide provides a foundational resource for researchers working with this important molecule.

References

- 1. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-nitrobenzoic acid 98 5081-36-7 [sigmaaldrich.com]

- 3. uspharmacist.com [uspharmacist.com]

- 4. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-4-nitrobenzoic acid (CAS No: 5081-36-7), an important intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

3-Methoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | Light yellow to beige crystalline powder | [4] |

| Melting Point | 233-235 °C | [2] |

| Boiling Point | 404.9 °C (estimated) | [3] |

| Solubility | Sparingly soluble in water | [4] |

| pKa | Data not available |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 3-Methoxy-4-nitrobenzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~8.0 | Doublet | 1H | Aromatic H |

| ~7.8 | Doublet | 1H | Aromatic H |

| ~7.4 | Doublet of doublets | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: Predicted and experimental values from various sources for related compounds suggest this pattern. Specific peak assignments for 3-Methoxy-4-nitrobenzoic acid may vary slightly based on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~166 | -COOH |

| ~153 | C-OCH₃ |

| ~148 | C-NO₂ |

| ~133 | Aromatic CH |

| ~126 | C-COOH |

| ~115 | Aromatic CH |

| ~113 | Aromatic CH |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts based on additive rules and data from similar compounds.[5]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | N-O stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Methoxy) |

Note: Characteristic absorption bands for the functional groups present in the molecule.[6][7]

Mass Spectrometry (MS)

| m/z | Interpretation |

| 197 | Molecular ion [M]⁺ |

| 180 | [M - OH]⁺ |

| 167 | [M - NO]⁺ or [M - OCH₃ + H]⁺ |

| 151 | [M - NO₂]⁺ |

| 121 | [M - COOH - OCH₃]⁺ |

Note: Expected fragmentation pattern based on the structure of the molecule. The fragmentation of benzoic acid derivatives often involves the loss of hydroxyl, carboxyl, and nitro groups.[8][9][10]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the 3-Methoxy-4-nitrobenzoic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube onto the powdered sample to pack a small amount (2-3 mm in height) into the closed end.

-

Compacting the Sample: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to determine an approximate range.

-

For a more accurate measurement, heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

Objective: To determine the solubility of 3-Methoxy-4-nitrobenzoic acid in a given solvent at a specific temperature.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

-

Water bath (for temperature control)

Procedure:

-

Solvent Measurement: Add a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol (B145695), acetone) to a clean, dry test tube.

-

Temperature Control: Place the test tube in a water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Solute Addition: Add a small, known amount (e.g., 10 mg) of 3-Methoxy-4-nitrobenzoic acid to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a rod for a set period (e.g., 1-2 minutes).

-

Observation: Observe the solution to see if the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves completely, continue adding small, known increments of the solute, mixing thoroughly after each addition, until a saturated solution is formed (i.e., solid material remains undissolved).

-

Classification:

-

Soluble: If a significant amount of solute dissolves.

-

Sparingly soluble: If only a small amount of solute dissolves.

-

Insoluble: If virtually no solute dissolves.

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of 3-Methoxy-4-nitrobenzoic acid.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 3-Methoxy-4-nitrobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the compound's water solubility is low.

-

Titration Setup:

-

Place the beaker containing the acid solution on the magnetic stirrer.

-

Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.

-

-

Initial pH Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The half-equivalence point (the volume of NaOH added that is half of the volume at the equivalence point) corresponds to the pH at which the concentrations of the acid and its conjugate base are equal.

-

The pKa is equal to the pH at the half-equivalence point.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

References

- 1. 3-Methoxy-4-nitrobenzoic acid | C8H7NO5 | CID 78764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-nitrobenzoic acid 98 5081-36-7 [sigmaaldrich.com]

- 3. innospk.com [innospk.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic acid (CAS: 5081-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid, with the CAS number 5081-36-7, is a valuable organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its chemical structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, provides a versatile scaffold for a range of chemical modifications. This technical guide offers a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant applications in drug development, particularly as a precursor to kinase inhibitors and as a potential therapeutic agent itself through its activity as an aromatase inhibitor.

Chemical and Physical Properties

3-Methoxy-4-nitrobenzoic acid is a solid at room temperature, typically appearing as a white to pale yellow or brown crystalline powder.[2][3] It is largely insoluble in water but soluble in various organic solvents.[4][5]

Table 1: Physical and Chemical Properties of 3-Methoxy-4-nitrobenzoic acid

| Property | Value | Reference(s) |

| CAS Number | 5081-36-7 | [4][6] |

| Molecular Formula | C₈H₇NO₅ | [4][6] |

| Molecular Weight | 197.14 g/mol | [4][6] |

| Appearance | White to cream to pale brown or pale yellow crystals or powder | [2] |

| Melting Point | 232-236 °C | [4][6] |

| Boiling Point | 404.9 °C at 760 mmHg | [4] |

| Density | 1.43 g/cm³ | [4] |

| Water Solubility | Insoluble | [4][7] |

| Flash Point | 198.7 °C | [4] |

| pKa | Not explicitly found in searches | |

| LogP | 1.86 | [8] |

Spectroscopic Data

The structural identity and purity of 3-Methoxy-4-nitrobenzoic acid can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Methoxy-4-nitrobenzoic acid

| Technique | Data | Reference(s) |

| ¹H NMR | Specific peak assignments not available in search results. Expected signals would include a singlet for the methoxy protons, aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton. | [9] |

| ¹³C NMR | Specific peak assignments not available in search results. Expected signals would include a peak for the methoxy carbon, several peaks for the aromatic carbons, and a peak for the carbonyl carbon of the carboxylic acid. | [4] |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: m/z 197. Key Fragments: m/z 167, 150, 119. The fragmentation likely involves the loss of functional groups such as -OH, -NO₂, and -OCH₃. | [2] |

| Infrared (IR) Spectroscopy | Key vibrational bands are expected for O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-O stretching (methoxy and carboxylic acid), and N-O stretching (nitro group). | [2] |

Synthesis of 3-Methoxy-4-nitrobenzoic acid

There are multiple synthetic routes to produce 3-Methoxy-4-nitrobenzoic acid. The most common laboratory-scale method is the hydrolysis of its corresponding methyl ester. An alternative industrial method involves the oxidation of a benzyl (B1604629) chloride or benzyl alcohol precursor.

Experimental Protocol: Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate[1][7][10]

This method is a straightforward and high-yielding synthesis suitable for laboratory settings.

Reaction Scheme:

Caption: Hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

Materials and Equipment:

-

Methyl 3-methoxy-4-nitrobenzoate

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Distilled water

-

Saturated aqueous potassium bisulfate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

pH paper or meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (e.g., 30 mL).[1][7]

-

Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (e.g., 30 mL). Add this basic solution to the stirred solution of the methyl ester.[1][7]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 2 hours with continuous stirring.[1][7]

-

Solvent Removal: After the reflux is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.[1][10]

-

Dilution and Cooling: Dilute the remaining aqueous residue with distilled water (e.g., 20 mL) and cool the mixture in an ice bath.[1][10]

-

Acidification: While stirring, slowly add a saturated aqueous solution of potassium bisulfate to the cooled solution until the pH reaches 3-4. A precipitate of 3-Methoxy-4-nitrobenzoic acid will form.[1][10]

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual salts.[1][10]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain the final product.[1][10]

Alternative Synthesis: Oxidation of 3-nitro-4-methoxy Benzyl Chloride or Alcohol[9][11]

This method is suitable for larger-scale industrial production.

Reaction Scheme:

Caption: Oxidation of 3-nitro-4-methoxy benzyl derivatives.

General Procedure:

3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol is added to a nitric acid solution (10-70% by mass). The mixture is heated under pressure to facilitate the oxidation of the benzylic position to a carboxylic acid, yielding 3-Methoxy-4-nitrobenzoic acid.[9][11]

Applications in Drug Development

3-Methoxy-4-nitrobenzoic acid is a crucial building block in the synthesis of several important pharmaceutical compounds.

Precursor to Bosutinib (B1684425)

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6] The synthesis of bosutinib can start from 3-methoxy-4-hydroxybenzoic acid, which undergoes a series of reactions including esterification, alkylation, and importantly, nitration to introduce the nitro group, forming a derivative structurally related to 3-Methoxy-4-nitrobenzoic acid.[4][5][12] This intermediate is then further elaborated to construct the final bosutinib molecule.

Experimental Workflow: Synthesis of Bosutinib Intermediate

Caption: Synthetic workflow for Bosutinib from a related precursor.

Precursor to Vorozole (B144775)

Vorozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. 3-Methoxy-4-nitrobenzoic acid serves as a precursor in the synthesis of vorozole and its derivatives.[10][13]

Biological Activity: Aromatase Inhibition

3-Methoxy-4-nitrobenzoic acid has been identified as a potent and selective inhibitor of aromatase.[1][14] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the levels of estrogen can be reduced, which is a crucial therapeutic strategy for hormone-dependent breast cancers.[1] The inhibition of estrogen synthesis by compounds like 3-Methoxy-4-nitrobenzoic acid can lead to the death of breast cancer cells.[1]

Signaling Pathway: Aromatase Inhibition in Estrogen Synthesis

Caption: Aromatase inhibition by 3-Methoxy-4-nitrobenzoic acid.

Safety Information

3-Methoxy-4-nitrobenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation | [3][15] |

| H319 | Causes serious eye irritation | [3][15] | |

| H335 | May cause respiratory irritation | [3][15] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Conclusion

3-Methoxy-4-nitrobenzoic acid is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate is well-established, particularly in the synthesis of kinase inhibitors like bosutinib. Furthermore, its intrinsic biological activity as a potent aromatase inhibitor highlights its potential for further investigation as a therapeutic agent in its own right for hormone-dependent cancers. The detailed protocols and data presented in this guide provide a solid foundation for researchers working with this important molecule.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. Functionalized CdSe/ZnS QDs for the detection of nitroaromatic or RDX explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. labpartnering.org [labpartnering.org]

- 14. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | FM03105 [biosynth.com]

- 15. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

3-Methoxy-4-nitrobenzoic acid IUPAC name and synonyms

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, 3-Methoxy-4-nitrobenzoic acid is a significant chemical compound with diverse applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key intermediate in organic synthesis.

Chemical Identity

The nomenclature and various identifiers for 3-Methoxy-4-nitrobenzoic acid are crucial for accurate documentation and research.

IUPAC Name: The systematically generated and internationally recognized name for this compound is 3-methoxy-4-nitrobenzoic acid .[1][2]

Synonyms: The compound is also known by several other names in literature and commercial listings.

| Synonym | Source |

| 4-Nitro-m-anisic acid | [3] |

| 4-Nitro-3-methoxybenzoic acid | [3] |

| Benzoic acid, 3-methoxy-4-nitro- | [1] |

| m-Anisic acid, 4-nitro- | [1] |

| NSC 148471 | [1] |

A logical relationship diagram illustrating the primary identifiers for the compound is provided below.

Physicochemical Properties

A summary of the key quantitative data for 3-Methoxy-4-nitrobenzoic acid is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1] |

| Melting Point | 233-235 °C | [4][5] |

| Appearance | Yellow solid / Primrose yellow liquid | [6] |

| Solubility | Insoluble in water | [4][7] |

| InChI Key | PWURRRRGLCVBMX-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] | [1] |

| EC Number | 225-793-2 | [1] |

Experimental Protocol: Laboratory-Scale Synthesis

3-Methoxy-4-nitrobenzoic acid is a valuable intermediate in the pharmaceutical and dye industries.[8] A common and reliable method for its synthesis is through the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.[4][8]

Objective: To synthesize 3-Methoxy-4-nitrobenzoic acid via hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

Materials and Equipment:

-

Methyl 3-methoxy-4-nitrobenzoate (10 mmol, 2.11 g)

-

Methanol (B129727) (30 mL)

-

Potassium hydroxide (B78521) (30 mmol, 1.68 g)

-

Distilled water

-

Saturated aqueous solution of potassium bisulfate

-

100 mL Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Beakers, Graduated cylinders

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL).[4][8]

-

Base Addition: Separately, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in 30 mL of distilled water. Add this aqueous solution to the stirred solution of the methyl ester.[4][8]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours, ensuring continuous stirring.[4][8]

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the methanol from the mixture by vacuum distillation using a rotary evaporator.[4][8]

-

Dilution and Cooling: Dilute the remaining residue with 20 mL of distilled water and cool the mixture in an ice bath.[4][8]

-

Acidification: While maintaining stirring, slowly acidify the cooled solution by adding a saturated aqueous solution of potassium bisulfate until the pH of the solution reaches 3-4. A precipitate will form.[4][8]

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any residual salts.[8]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to yield the final product, 3-Methoxy-4-nitrobenzoic acid.[8]

The workflow for this synthesis is illustrated in the diagram below.

Applications in Synthesis

3-Methoxy-4-nitrobenzoic acid is a key building block in organic synthesis.[8] It serves as a precursor for a variety of derivatives, including those used in the development of pharmaceuticals.[8] For instance, it has been used in the synthesis of vorozole (B144775) derivatives.[4][5] Vorozole is a potent and selective non-steroidal aromatase inhibitor. The compound is also utilized in the detection of nitroaromatic compounds and in the production of dyes.[4][5][7]

The role of 3-Methoxy-4-nitrobenzoic acid as a synthetic intermediate is depicted below.

Biological Significance

While this guide focuses on 3-Methoxy-4-nitrobenzoic acid, it is noteworthy that methoxybenzoic acid derivatives, in general, exhibit a wide spectrum of biological activities.[9] For example, some derivatives have shown potential as anticancer agents by targeting critical cell survival pathways.[9] 3-Methoxy-4-nitrobenzoic acid itself has been investigated for its biological activities, including the inhibition of aromatase, serine proteases, and other kinases, making it a candidate for anti-cancer agent development. It has also been shown to inhibit estrogen synthesis, which can lead to breast cancer cell death in vitro and in vivo.

References

- 1. 3-Methoxy-4-nitrobenzoic acid | C8H7NO5 | CID 78764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-nitrobenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Methoxy-4-nitrobenzoic acid - High purity | EN [georganics.sk]

- 4. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]

- 5. 3-メトキシ-4-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Methoxy-4-nitrobenzoic Acid: A Technical Guide

Introduction

3-Methoxy-4-nitrobenzoic acid is a key intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and dyes. Its chemical structure, characterized by a substituted benzene (B151609) ring, imparts a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methoxy-4-nitrobenzoic acid. Detailed experimental protocols for acquiring this data are also presented, alongside a visual representation of the general experimental workflow for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-methoxy-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.0 (broad s) | Singlet (broad) | - | -COOH |

| 8.11–7.92 | Multiplet | - | Aromatic-H |

| 7.40–7.21 | Multiplet | - | Aromatic-H |

| 3.94 | Singlet | - | -OCH₃ |

Solvent: DMSO-d₆. Spectrometer Frequency: 500 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 166.84 | -COOH |

| 166.37 | Aromatic C-O |

| 164.38 | Aromatic C-NO₂ |

| 132.59 | Aromatic C-H |

| 127.83 | Aromatic C-H |

| 116.14 | Aromatic C-COOH |

| 56.5 (estimated) | -OCH₃ |

Solvent: DMSO-d₆. Spectrometer Frequency: 126 MHz.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1520, ~1340 | Strong | N-O stretch (Nitro Group) |

| ~1250 | Strong | C-O stretch (Methoxy Group) |

| ~1100 | Medium | C-O stretch (Carboxylic Acid) |

Sample Preparation: KBr Pellet or ATR.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 197 | ~40 | [M]⁺ (Molecular Ion) |

| 180 | ~20 | [M-OH]⁺ |

| 167 | ~100 | [M-NO]⁺ or [M-CH₂O]⁺ |

| 151 | ~30 | [M-NO₂]⁺ |

| 119 | ~60 | [M-COOH-NO]⁺ |

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 3-methoxy-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-methoxy-4-nitrobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

A relaxation delay of 1-5 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 3-methoxy-4-nitrobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

Instrumentation and Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Derivatization (if necessary): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often performed to improve chromatographic performance.

-

Sample Preparation: Prepare a dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Instrumentation and Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu is scanned.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of 3-methoxy-4-nitrobenzoic acid.

Caption: Experimental workflow for the synthesis and characterization of 3-Methoxy-4-nitrobenzoic acid.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxy-4-nitrobenzoic acid (CAS: 5081-36-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from chemical supplier data, physicochemical principles, and studies on structurally related nitroaromatic compounds to provide a robust framework for its handling and application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Methoxy-4-nitrobenzoic acid is essential for predicting its behavior in various experimental settings. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Melting Point | 232-236 °C | [2] |

| pKa | 3.30 | [3] |

| Appearance | White to cream or pale yellow crystalline powder | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter influencing its bioavailability, formulation, and purification. 3-Methoxy-4-nitrobenzoic acid exhibits solubility characteristics typical of a substituted aromatic carboxylic acid.

Aqueous Solubility

There is conflicting qualitative information regarding the aqueous solubility of 3-Methoxy-4-nitrobenzoic acid. While one source describes it as "very soluble"[3], this is likely an error. Multiple chemical suppliers characterize it as "insoluble in water"[2][5], a qualitative term indicating low solubility.

The presence of a carboxylic acid group suggests that its aqueous solubility is highly dependent on pH. With a pKa of 3.30[3], the compound will exist predominantly in its protonated, less soluble form in acidic solutions (pH < 3.3). In neutral to basic solutions (pH > 3.3), it will deprotonate to form the more soluble carboxylate salt.

For context, the aqueous solubility of structurally similar compounds is provided in the table below.

| Compound | Aqueous Solubility | Temperature (°C) | Source(s) |

| 3-Nitrobenzoic acid | 2.4 g/L | 15 | [6] |

| 3-Methyl-4-nitrobenzoic acid | < 1 g/L | 22 | [7] |

Based on these analogs, the intrinsic aqueous solubility of 3-Methoxy-4-nitrobenzoic acid is estimated to be in the low g/L to sub-g/L range.

Solubility in Organic Solvents

The table below presents quantitative solubility data for the related compound, 3-nitrobenzoic acid, in various organic solvents, which can serve as a useful proxy.

| Solvent | Solubility of 3-Nitrobenzoic Acid (mole fraction, x₁) at 298.15 K (25°C) | Source(s) |

| Methanol | 0.1581 | [9] |

| Ethanol (B145695) | 0.1293 | [9] |

| Acetonitrile (B52724) | 0.1348 | [9] |

| Ethyl Acetate | 0.1226 | [9] |

| Dichloromethane | 0.0099 | [9] |

| Toluene | 0.0038 | [9] |

It is anticipated that 3-Methoxy-4-nitrobenzoic acid would exhibit a similar solubility trend, with higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Stability Profile

Understanding the chemical stability of 3-Methoxy-4-nitrobenzoic acid is crucial for its storage, handling, and use in synthetic processes.

General Stability and Storage

The compound is considered stable under normal temperatures and pressures[2]. For storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[2].

Thermal Stability

Studies on nitrobenzoic acid isomers indicate that they undergo thermal decarboxylation at temperatures exceeding 200°C[10][11]. This decomposition can be an exothermic process[11]. The synthesis of a related compound, 3-nitro-4-alkoxybenzoic acid, involves a reaction at 90°C in nitric acid, suggesting a degree of thermal stability under these specific conditions.

Photostability

Nitroaromatic compounds are known to be susceptible to photodegradation, particularly in aqueous solutions under UV irradiation, a process that can be accelerated by the presence of oxidizing agents like hydrogen peroxide[12][13]. The degradation pathways can be complex, involving hydroxylation of the aromatic ring and eventual ring cleavage[12]. The photolysis of solid nitroaromatic compounds has been identified as a potential source of atmospheric nitrous acid[14]. Therefore, it is advisable to protect solutions of 3-Methoxy-4-nitrobenzoic acid from prolonged exposure to light.

Stability to Hydrolysis

The carboxylic acid functional group is generally stable against hydrolysis. However, the overall stability in aqueous solutions at various pH levels and temperatures has not been specifically documented. The synthesis of nitrobenzoic acids can involve the hydrolysis of their corresponding methyl esters under either acidic or basic conditions, indicating that the nitroaromatic carboxylate structure is stable under these conditions[15][16].

Experimental Protocols

While specific, validated protocols for 3-Methoxy-4-nitrobenzoic acid are not available in the public domain, standard methodologies for determining solubility and stability can be readily applied.

Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of 3-Methoxy-4-nitrobenzoic acid to a known volume of the solvent (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound.

-

Stock Solution Preparation: Prepare a stock solution of 3-Methoxy-4-nitrobenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Hydrolytic Stability: Dilute the stock solution in aqueous buffers at different pH values (e.g., pH 2, 7, and 10) and store at various temperatures (e.g., 40°C, 60°C).

-

Oxidative Stability: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose the solid compound and its solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Thermal Stability (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Evaluation: Quantify the decrease in the parent compound's concentration and identify any major degradation products, if possible, using techniques like LC-MS.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of 3-Methoxy-4-nitrobenzoic acid.

Figure 1: Relationship between the molecular structure and physicochemical properties.

Figure 2: A typical experimental workflow for assessing solubility and stability.

References

- 1. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 2. 3-Methoxy-4-nitrobenzoic Acid CAS 5081-36-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 3-Methoxy-4-nitrobenzoic acid(5081-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3-Methoxy-4-nitrobenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Methoxy-4-nitrobenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. scielo.br [scielo.br]

- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. quora.com [quora.com]

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitrobenzoic acid, a key organic intermediate, plays a significant role in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in drug development as a precursor to aromatase inhibitors like Vorozole. All quantitative data is presented in structured tables, and key synthetic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

3-Methoxy-4-nitrobenzoic acid, also known by its synonym 4-nitro-m-anisic acid, is a substituted benzoic acid derivative with the molecular formula C₈H₇NO₅. Its chemical structure, featuring a methoxy (B1213986) group and a nitro group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for more complex molecules. This guide aims to provide a detailed technical overview of this compound for professionals in research and drug development.

Discovery and History

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxy-4-nitrobenzoic acid is essential for its application in synthesis and drug development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.14 g/mol | |

| Appearance | Light yellow to beige crystalline powder | |

| Melting Point | 233-235 °C | [1] |

| Boiling Point | 404.9 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | [2] |

| Solubility in Water | Insoluble | [3] |

| CAS Number | 5081-36-7 | [4] |

| Beilstein Registry No. | 136456 |

Experimental Protocols for Synthesis

Several methods for the synthesis of 3-Methoxy-4-nitrobenzoic acid have been reported. The following sections provide detailed experimental protocols for two common approaches.

Synthesis via Hydrolysis of Methyl 3-methoxy-4-nitrobenzoate

This is a straightforward and widely used laboratory-scale synthesis.

Reaction:

Materials and Equipment:

-

Methyl 3-methoxy-4-nitrobenzoate

-

Potassium hydroxide (KOH)

-

Methanol (CH₃OH)

-

Distilled water (H₂O)

-

Potassium bisulfate (KHSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate in methanol.

-

Base Addition: Separately, prepare a solution of potassium hydroxide in distilled water and add it to the stirred solution of the methyl ester.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 2 hours with continuous stirring.

-

Solvent Removal: After cooling to room temperature, remove the methanol by vacuum distillation using a rotary evaporator.

-

Dilution and Cooling: Dilute the remaining residue with distilled water and cool the mixture in an ice bath.

-

Acidification: Slowly acidify the cooled solution with a saturated aqueous solution of potassium bisulfate to a pH of 3-4, which will cause the product to precipitate.

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual salts.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Synthesis via Oxidation of 3-Nitro-4-methoxybenzyl Chloride

This method is suitable for larger-scale industrial production.[5]

Reaction Workflow:

Materials and Equipment:

-

o-Nitrophenyl methyl ether

-

Formaldehyde solution

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Chloromethylation: In a suitable reaction vessel, o-nitrophenyl methyl ether is reacted with formaldehyde and hydrochloric acid in the presence of sulfuric acid at a controlled temperature (e.g., 40-100 °C) to yield 3-nitro-4-methoxybenzyl chloride.[5]

-

Oxidation: The resulting 3-nitro-4-methoxybenzyl chloride is then added to a nitric acid solution (10-70% concentration) and heated (e.g., 0-110 °C) under pressure to oxidize the benzyl (B1604629) chloride to the corresponding benzoic acid.[5]

-

Isolation: After the reaction is complete, the mixture is cooled, and the precipitated 3-Methoxy-4-nitrobenzoic acid is collected by filtration.[5]

Applications in Drug Development and Other Industries

3-Methoxy-4-nitrobenzoic acid is a crucial intermediate in the pharmaceutical and dye industries.[4]

Precursor to Aromatase Inhibitors

A significant application of 3-Methoxy-4-nitrobenzoic acid is in the synthesis of aromatase inhibitors, which are a class of drugs used in the treatment of estrogen-receptor-positive breast cancer.[6][7] One such prominent drug is Vorozole , a third-generation aromatase inhibitor. The synthesis of Vorozole and its derivatives often utilizes 3-Methoxy-4-nitrobenzoic acid as a starting material.[1]

Signaling Pathway Context: Aromatase Inhibition

Aromatase is a key enzyme (cytochrome P450) that catalyzes the final step of estrogen biosynthesis from androgens.[7] In estrogen-dependent breast cancers, inhibiting aromatase reduces the production of estrogen, thereby slowing down the growth of cancer cells.

Intermediate in Dye Synthesis

3-Methoxy-4-nitrobenzoic acid also serves as an important intermediate in the manufacturing of various dyes. The nitro and methoxy groups can be chemically modified to produce a range of chromophoric systems.

Conclusion

3-Methoxy-4-nitrobenzoic acid is a chemical compound of significant industrial and academic interest. Its versatile reactivity makes it an indispensable building block in the synthesis of high-value products, most notably in the pharmaceutical sector for the development of life-saving aromatase inhibitors. The synthetic routes outlined in this guide provide reliable methods for its preparation, and the compiled physicochemical data serves as a valuable resource for researchers and chemists. As the demand for targeted therapeutics and advanced materials continues to grow, the importance of key intermediates like 3-Methoxy-4-nitrobenzoic acid is set to increase.

References

- 1. umsl.edu [umsl.edu]

- 2. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 3. 3-Methoxy-4-nitrobenzoic acid 98 5081-36-7 [sigmaaldrich.com]

- 4. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Methoxy-4-nitrobenzoic acid [webbook.nist.gov]

- 7. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and dye industries. Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. This guide details the key physicochemical properties, experimental protocols for its synthesis and purification, and its significant applications, with a focus on its role in the development of therapeutic agents.

Core Characteristics and Physicochemical Properties

3-Methoxy-4-nitrobenzoic acid is a solid at room temperature, typically appearing as a light yellow or primrose-colored crystalline powder. It is sparingly soluble in water but shows better solubility in organic solvents.[1]

Table 1: Physicochemical and Spectroscopic Data for 3-Methoxy-4-nitrobenzoic Acid

| Property | Value | Source |

| IUPAC Name | 3-methoxy-4-nitrobenzoic acid | PubChem[2] |

| Synonyms | 4-Nitro-m-anisic acid, 4-Nitro-3-methoxybenzoic acid | PubChem[2], Sigma-Aldrich |

| CAS Number | 5081-36-7 | Sigma-Aldrich |

| Molecular Formula | C₈H₇NO₅ | PubChem[2] |

| Molecular Weight | 197.14 g/mol | PubChem[2] |

| Melting Point | 233-235 °C | Sigma-Aldrich |

| Density | 1.43 g/cm³ | Home Sunshine Pharma[3] |

| Boiling Point | 404.9 °C at 760 mmHg | Home Sunshine Pharma[3] |

| pKa | Data not readily available | |

| ¹H NMR | Specific data not available. See note below. | |

| ¹³C NMR | Specific data not available. See note below. | |

| IR (KBr) | Spectrum available | PubChem[2] |

| Mass Spec (m/z) | Top Peak: 167, 2nd Highest: 119, 3rd Highest: 150 | PubChem[2] |

Note on NMR Data: While specific, verified ¹H and ¹³C NMR spectra for 3-Methoxy-4-nitrobenzoic acid were not found in the available literature, data for the isomeric compound 3-methoxy-2-nitrobenzoic acid in DMSO-d₆ shows characteristic aromatic proton signals between 7.59 and 7.64 ppm and a methoxy proton signal at 3.93 ppm.[4] For aromatic carboxylic acids, the carboxylic proton typically appears as a broad singlet downfield (>10 ppm). In ¹³C NMR, the carboxylic carbon is expected in the 165-185 ppm region, aromatic carbons between 110-160 ppm, and the methoxy carbon around 55-60 ppm.

Experimental Protocols

Synthesis of 3-Methoxy-4-nitrobenzoic Acid via Hydrolysis

A common and efficient laboratory-scale synthesis of 3-Methoxy-4-nitrobenzoic acid involves the hydrolysis of its methyl ester, methyl 3-methoxy-4-nitrobenzoate.[5]

Materials and Equipment:

-

Methyl 3-methoxy-4-nitrobenzoate

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) (CH₃OH)

-

Distilled water (H₂O)

-

Saturated aqueous solution of potassium bisulfate (KHSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Vacuum flask

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3-methoxy-4-nitrobenzoate (e.g., 2.11 g, 10 mmol) in methanol (30 mL).

-

Base Addition: Prepare a solution of potassium hydroxide (e.g., 1.68 g, 30 mmol) in distilled water (30 mL) and add it to the stirred solution of the methyl ester.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours with continuous stirring.

-

Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.

-

Precipitation: Dilute the residue with distilled water (20 mL) and cool the mixture in an ice bath. Slowly acidify the solution with a saturated aqueous solution of potassium bisulfate until the pH reaches 3-4, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove residual salts.

-

Drying: Dry the purified 3-Methoxy-4-nitrobenzoic acid in a desiccator or a vacuum oven at a low temperature.

General Recrystallization Protocol for Purification

Further purification can be achieved by recrystallization. The choice of solvent is critical and should be determined experimentally; solvents to test include water, ethanol, or mixtures thereof.

Procedure:

-

Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool slowly. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, add the crude 3-Methoxy-4-nitrobenzoic acid and cover it with a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring and add more hot solvent dropwise until the solid just dissolves.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Applications in Drug Development and Organic Synthesis

3-Methoxy-4-nitrobenzoic acid is a valuable building block in organic synthesis. Its functional groups can be selectively modified to create more complex molecules. A notable application is its use as a precursor in the synthesis of vorozole (B144775) , a non-steroidal aromatase inhibitor that has been investigated for the treatment of breast cancer.[6] The synthesis of vorozole derivatives often begins with modifications of 3-Methoxy-4-nitrobenzoic acid.[6]

Furthermore, this compound has been utilized in the development of analytical methods, for instance, in the detection of nitroaromatic compounds using quantum dots.

Visualizations

Experimental Workflow: Synthesis of 3-Methoxy-4-nitrobenzoic Acid

Caption: Workflow for the synthesis of 3-Methoxy-4-nitrobenzoic acid.

Logical Relationship: Role as a Precursor in Vorozole Synthesis

Caption: Role of 3-Methoxy-4-nitrobenzoic acid in vorozole synthesis.

Safety and Handling

3-Methoxy-4-nitrobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory tract irritation. It is also suspected of causing genetic defects.[2] Store in a tightly closed container in a cool, dry, and well-ventilated area.

This document provides a summary of the key technical information regarding 3-Methoxy-4-nitrobenzoic acid. Researchers should always consult comprehensive Safety Data Sheets (SDS) before handling this chemical.

References

- 1. 4-Methoxy-3-nitrobenzoic acid(89-41-8) 1H NMR [m.chemicalbook.com]

- 2. 3-Methoxy-4-nitrobenzoic acid | C8H7NO5 | CID 78764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-4-nitrobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

Introduction

3-Methoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid, is a pivotal chemical intermediate with significant applications in the pharmaceutical and dye industries.[1][2][3] Its molecular structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group, provides a versatile scaffold for a wide range of chemical transformations. This guide offers an in-depth analysis of its synthesis, key reactions, and applications, particularly focusing on its role in drug development, supported by experimental protocols and structured data.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxy-4-nitrobenzoic acid is presented in the table below.

| Property | Value | References |

| CAS Number | 5081-36-7 | [4][5][6] |

| Molecular Formula | C₈H₇NO₅ | [4][5] |

| Molecular Weight | 197.14 g/mol | [4][5][6] |

| Appearance | Light yellow to beige crystalline powder | [3] |

| Melting Point | 233-235 °C | [4][6] |

| IUPAC Name | 3-methoxy-4-nitrobenzoic acid | [5] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] | [4][6] |

Synthesis of 3-Methoxy-4-nitrobenzoic Acid

The synthesis of 3-Methoxy-4-nitrobenzoic acid can be achieved through various routes, primarily involving nitration or oxidation reactions. One common industrial method involves the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride.

Experimental Protocol: Oxidation of 3-nitro-4-methoxy benzyl chloride

This protocol is based on the method described in patent CN104356000A.[1]

Materials:

-

3-nitro-4-methoxy benzyl chloride

-

Nitric acid solution (60% concentration)

-

Reaction flask (500ml, four-necked)

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charge a 500ml four-necked reaction flask with 300ml of a 60% nitric acid solution.

-

Add the 3-nitro-4-methoxy benzyl chloride to the nitric acid solution.

-

Commence stirring and slowly heat the mixture to a reaction temperature of 85-90 °C.

-

Maintain the reaction at this temperature under a pressure of 0.1 MPa for 10 hours.

-

After the reaction is complete, cool the mixture.

-

Filter the resulting precipitate to isolate the crude 3-nitro-4-methoxybenzoic acid.

-

The filtrate can be collected for potential recycling.

-

The final product is a white crystal with a reported yield of 87.2% and a purity of 99.4%.[1]

Synthesis Workflow Diagram

References

- 1. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | FM03105 [biosynth.com]

- 5. 3-Methoxy-4-nitrobenzoic acid | C8H7NO5 | CID 78764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-甲氧基-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methoxy-4-nitrobenzoic Acid from 3-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-4-nitrobenzoic acid, a key intermediate in the production of various pharmaceuticals and dyes.[1] The protocol details the direct nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids. This method is an effective example of electrophilic aromatic substitution, where the positions of the substituents on the aromatic ring direct the incoming nitro group. The provided experimental procedure is designed for laboratory-scale synthesis, ensuring a reliable and reproducible outcome. Safety precautions are emphasized due to the corrosive and reactive nature of the reagents involved.

Introduction

3-Methoxy-4-nitrobenzoic acid is a valuable building block in organic synthesis. Its chemical structure, featuring a carboxylic acid, a methoxy (B1213986) group, and a nitro group, allows for a variety of subsequent chemical transformations. The synthesis from 3-methoxybenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this specific case, the directing effects of both groups align to favor the introduction of the nitro group at the 4-position, ortho to the methoxy group and meta to the carboxylic acid group.

Reaction and Mechanism

The nitration of 3-methoxybenzoic acid is achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2] The nitronium ion is then attacked by the electron-rich aromatic ring of 3-methoxybenzoic acid to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product, 3-Methoxy-4-nitrobenzoic acid. Careful temperature control is crucial to prevent the formation of dinitrated byproducts.[3]

Experimental Protocol

3.1. Materials and Equipment

| Reagents | Grade | Supplier |

| 3-Methoxybenzoic acid | ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | ACS Grade | VWR |

| Crushed Ice | - | - |

| Distilled Water | - | - |

| Methanol (B129727) | ACS Grade | VWR |

| Equipment |

| 250 mL Beaker |

| 100 mL Beaker |

| Magnetic Stirrer with Stir Bar |

| Ice Bath |

| Thermometer |

| Pasteur Pipette |

| Büchner Funnel and Filter Flask |

| Vacuum Source |

| pH paper |

| Standard laboratory glassware |

3.2. Procedure

-

Preparation of the Nitrating Mixture:

-

In a 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid.

-

Cool the beaker in an ice bath.

-

Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid.

-

Keep the nitrating mixture in the ice bath until ready for use.

-

-

Reaction Setup:

-

In a 250 mL beaker, dissolve 5.0 g of 3-methoxybenzoic acid in 20 mL of concentrated sulfuric acid.

-

Cool this mixture in an ice bath to below 5 °C with gentle stirring.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid using a Pasteur pipette.

-